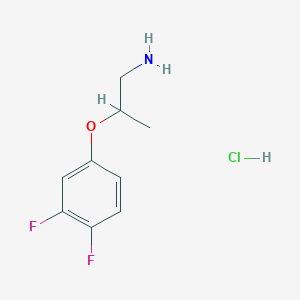

2-(3,4-Difluorophenoxy)propan-1-amine hydrochloride

描述

属性

IUPAC Name |

2-(3,4-difluorophenoxy)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO.ClH/c1-6(5-12)13-7-2-3-8(10)9(11)4-7;/h2-4,6H,5,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRYENWCIVPIJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)OC1=CC(=C(C=C1)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Key Intermediates

- 3,4-Difluorophenol : This phenol derivative is the primary aromatic starting material providing the difluoro substitution pattern.

- Chloroacetyl chloride or related acyl chlorides : Used for acylation steps to introduce reactive groups.

- Epichlorohydrin or halogenated propanol derivatives : Serve as alkylating agents to build the propan-1-amine backbone.

- Ammonia or amines : For nucleophilic substitution to introduce the amine function.

Typical Synthetic Route

A representative synthetic pathway, supported by patent EP2644590A1 and related literature, involves the following key steps:

Formation of 2-chloro-1-(3,4-difluorophenyl)ethanone

- React 1,2-difluorobenzene with chloroacetyl chloride in the presence of aluminum trichloride (AlCl3) as a Lewis acid catalyst.

- This electrophilic aromatic substitution yields 2-chloro-1-(3,4-difluorophenyl)ethanone as a key intermediate.

Reduction to 2-chloro-1-(3,4-difluorophenyl)ethanol

- The keto group is stereoselectively reduced using a chiral oxazaborolidine catalyst and borane dimethylsulfide complex.

- This step provides the chiral alcohol intermediate.

Formation of the cyclopropyl or propanol derivative

- The chiral alcohol intermediate reacts with triethylphosphonoacetate in the presence of sodium hydride in toluene to form cyclopropyl carboxylate derivatives or related esters.

-

- The ester is converted to amide by treatment with methyl formate and ammonia.

- The amide is then subjected to reaction with sodium hydroxide and sodium hypochlorite to yield the amine derivative.

Formation of hydrochloride salt

- The free amine is finally converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing stability and crystallinity.

Alternative Synthetic Approaches

- Nucleophilic substitution on halogenated intermediates : Direct displacement of halogen atoms (e.g., chlorine) on difluorophenylpropyl intermediates by ammonia or amines to form the target amine.

- Use of epoxides : Ring-opening of epoxides derived from difluorophenoxy propanols with ammonia to yield the amine.

- Catalytic asymmetric reductions : Employing chiral catalysts to control stereochemistry in the formation of chiral centers.

Data Table: Summary of Key Reaction Steps and Conditions

| Step | Reaction Type | Reactants/Intermediates | Reagents/Catalysts | Solvent | Conditions | Outcome |

|---|---|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 1,2-Difluorobenzene + Chloroacetyl chloride | Aluminum trichloride (AlCl3) | Aprotic solvent | Controlled temperature | 2-chloro-1-(3,4-difluorophenyl)ethanone |

| 2 | Stereoselective Reduction | 2-chloro-1-(3,4-difluorophenyl)ethanone | Chiral oxazaborolidine catalyst + Borane | Toluene | Mild, inert atmosphere | 2-chloro-1-(3,4-difluorophenyl)ethanol |

| 3 | Alkylation/Phosphonate reaction | Alcohol intermediate + Triethylphosphonoacetate | Sodium hydride | Toluene | Room temperature | Cyclopropyl carboxylate ester |

| 4 | Amide formation | Ester + Methyl formate + Ammonia | - | - | Heating | Amide intermediate |

| 5 | Amide to amine conversion | Amide + NaOH + NaOCl | - | Aqueous medium | Controlled pH and temperature | 2-(3,4-Difluorophenoxy)propan-1-amine |

| 6 | Salt formation | Free amine + HCl | - | Solvent or neat | Ambient | Hydrochloride salt of the amine |

Research Findings and Industrial Considerations

- The use of chiral oxazaborolidine catalysts enables enantioselective synthesis, which is critical for producing the biologically active enantiomer of the amine hydrochloride.

- Avoidance of hazardous reagents such as diazomethane and diphenylphosphoryl azide is emphasized to improve safety and cost-effectiveness in industrial scale-up.

- The process described in patent EP2644590A1 outlines an improved, safer, and more economical route for industrial production.

- Purification typically involves recrystallization of the hydrochloride salt, which enhances compound stability and facilitates handling.

- Continuous flow synthesis methods may be employed in industrial settings to improve scalability and reproducibility, although batch processes remain common.

化学反应分析

Types of Reactions: 2-(3,4-Difluorophenoxy)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

Reduction: The nitro group can be reduced to form the amine.

Substitution: The hydroxyl group in the difluorophenoxy moiety can undergo substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as iron and hydrogen are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Nitro derivatives of the compound.

Reduction Products: Reduced amine derivatives.

Substitution Products: Substituted phenol derivatives.

科学研究应用

2-(3,4-Difluorophenoxy)propan-1-amine hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism by which 2-(3,4-Difluorophenoxy)propan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

相似化合物的比较

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Key Differences and Implications

Substituent Effects: Phenoxy vs.

Backbone Modifications :

- Propan-1-amine vs. Propan-2-amine : The position of the amine group (primary vs. secondary) influences steric accessibility and reactivity. For example, 2-(3-Fluorophenyl)propan-2-amine hydrochloride has a branched structure, which may reduce conformational flexibility .

Functional Group Diversity: Propargyloxy vs. Fluorophenoxy: The propargyloxy group in 3-(prop-2-yn-1-yloxy)propan-1-amine hydrochloride enables click chemistry applications, whereas fluorophenoxy groups are more commonly used in medicinal chemistry for lipophilicity and metabolic resistance .

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases. For example, 1-(3,4-Difluorophenyl)propan-1-amine hydrochloride is available in 95% purity, suggesting high stability .

- pH Sensitivity : Compounds like those in (pH range 3.5–7.0) indicate that amine hydrochlorides are formulated within specific pH ranges to maintain stability .

生物活性

Overview

2-(3,4-Difluorophenoxy)propan-1-amine hydrochloride is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. Its structure consists of a propan-1-amine backbone with a difluorophenoxy group, which enhances its lipophilicity and interaction with biological targets. This article explores its biological activity, mechanisms of action, synthesis, and research findings.

- Molecular Formula : C10H12ClF2N

- Molecular Weight : 223.65 g/mol

- CAS Number : 1864063-24-0

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may modulate serotonin (5-HT) and norepinephrine receptors, indicating potential applications as an antidepressant or anxiolytic agent. The difluorophenoxy group plays a crucial role in enhancing binding affinity to these receptors, while the amine group facilitates hydrogen bonding and electrostatic interactions with target proteins.

Biological Activity

Research has indicated that this compound exhibits significant biological activity across several domains:

- Antidepressant Activity : Initial findings suggest that the compound may influence mood regulation through serotonin receptor modulation.

- Anxiolytic Effects : Its interaction with norepinephrine pathways suggests potential anxiolytic properties.

- Antimicrobial Potential : Some studies have indicated activity against specific bacterial strains, though further research is needed to confirm these findings.

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antidepressant | Modulates serotonin pathways | |

| Anxiolytic | Influences norepinephrine receptors | |

| Antimicrobial | Preliminary activity against certain bacteria |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Propanamine Backbone : Starting materials undergo amination reactions.

- Introduction of the Difluorophenoxy Group : This step often involves nucleophilic substitution reactions.

- Hydrochloride Salt Formation : The final product is converted into its hydrochloride salt to enhance solubility.

Optimization of reaction conditions (temperature, solvents) is crucial for maximizing yield and purity.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-(2,4-Difluorophenoxy)propan-1-amine | 1864063-24-0 | Different fluorine positioning; potential antidepressant properties |

| 3-(3,5-Difluorophenoxy)propan-1-amine | 1864057-94-2 | Similar structure but differing biological activity profiles |

Future Directions

Ongoing research is necessary to fully elucidate the pharmacological profiles and mechanisms of action associated with this compound. Future studies should focus on:

- In vivo efficacy and safety assessments.

- Detailed receptor binding studies to clarify interaction mechanisms.

- Exploration of potential therapeutic applications beyond mood disorders.

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(3,4-Difluorophenoxy)propan-1-amine hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution of 3,4-difluorophenol with a propan-1-amine precursor. Key steps include:

- Reagent Selection : Use acid chlorides (e.g., thionyl chloride) to activate phenolic hydroxyl groups for substitution .

- Reaction Optimization : Control temperature (e.g., 60–80°C) and pH (neutral to slightly basic) to minimize side reactions like hydrolysis .

- Purification : Employ recrystallization with ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) to achieve >95% purity .

- Data Table :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Higher yields above 70°C |

| Solvent | DMF or THF | THF reduces byproducts |

| Reaction Time | 12–18 hours | Prolonged time increases hydrolysis risk |

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Use -NMR to confirm the presence of the propan-1-amine backbone (δ 2.8–3.2 ppm, NH protons) and aromatic difluorophenoxy signals (δ 6.8–7.2 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak at m/z 237.67 (M+H) and confirms the hydrochloride salt via isotopic patterns .

- FT-IR : Look for N–H stretches (3300–3500 cm) and C–F vibrations (1100–1250 cm) .

Q. What biological targets are commonly associated with the difluorophenoxy group in structural analogs?

- Methodological Answer : The difluorophenoxy group enhances binding to serotonin receptors (5-HT) and monoamine transporters due to:

- Electron-Withdrawing Effects : Fluorine atoms increase electrophilicity, improving π-π stacking with aromatic residues .

- Hydrogen Bonding : The phenoxy oxygen interacts with Thr194 in 5-HT .

- Case Study : In analogs like 3-(3,4-Difluorophenoxy)propan-1-amine hydrochloride, IC values for 5-HT inhibition ranged from 12–45 nM, correlating with fluorine positioning .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

- Methodological Answer :

- Meta-Analysis : Normalize data using receptor binding assays (e.g., radioligand displacement) under standardized conditions (pH 7.4, 25°C) .

- Structural Validation : Confirm compound identity via X-ray crystallography to rule out polymorphic or enantiomeric variations .

- Statistical Tools : Apply multivariate regression to isolate variables (e.g., assay type, cell line) contributing to discrepancies .

Q. What strategies are effective for enantiomeric resolution of this compound?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) + 0.1% trifluoroacetic acid, achieving baseline separation (α = 1.5) .

- Diastereomeric Salt Formation : React with L-tartaric acid in ethanol; (R)-enantiomer precipitates first (yield: 70–80%, ee >99%) .

- Data Table :

| Method | Resolution (ee) | Yield (%) |

|---|---|---|

| Chiral HPLC | >99% | 85–90 |

| Diastereomeric Salts | >99% | 70–80 |

Q. How can structure-activity relationship (SAR) studies be designed using structural analogs of this compound?

- Methodological Answer :

- Core Modifications : Compare analogs with substituent variations (e.g., 3,4-difluoro vs. 3,5-difluoro) to assess steric/electronic effects on receptor binding .

- In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities based on fluorine positioning and amine orientation .

- SAR Table :

| Analog Substituents | 5-HT IC (nM) | Selectivity (vs. DAT) |

|---|---|---|

| 3,4-Difluorophenoxy | 28 ± 3 | 15-fold |

| 3,5-Difluorophenoxy | 45 ± 5 | 8-fold |

| 4-Fluorophenoxy | 120 ± 10 | 3-fold |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。